Linker Length and Flexibility
The hept-6-ynoyl chain provides a 7-atom linear bridge (including the carbonyl carbon) from the piperidine nitrogen to the terminal alkyne carbon, compared to 4 atoms for the but-3-ynoyl analog and 2–3 atoms for N-propargyl derivatives. In PROTAC design, linker length is a critical determinant of ternary complex stability, with established literature citing optimal linker distances of 8–12 atoms for CRBN-based PROTACs [1]. The target compound's 7-atom extension contributes roughly half of this distance, allowing modular pairing with E3 ligase ligand linkers, whereas the shorter C4 analog may fail to bridge the required inter-protein gap in similarly optimized constructs . The extended chain also introduces two additional rotatable bonds (total ≈4 for the heptynoyl moiety versus ≈1 for butynoyl), offering greater conformational sampling in solution .
| Evidence Dimension | Number of linker atoms between piperidine N and terminal alkyne carbon |
|---|---|
| Target Compound Data | 7 atoms (hept-6-ynoyl chain including carbonyl carbon) |
| Comparator Or Baseline | 1-(But-3-ynoyl)piperidine-4-carbonitrile: 4 atoms; N-Propargyl-piperidine-4-carbonitrile: 2–3 atoms |
| Quantified Difference | +3 atoms vs. butynoyl analog; +4–5 atoms vs. propargyl analog |
| Conditions | Structural comparison based on chemical composition; PROTAC reference: optimal CRBN linker distance 8–12 atoms (literature class-level inference) |
Why This Matters
In PROTAC development, linker length directly dictates ternary complex formation efficiency; the 7-atom heptynoyl tether provides a longer span than short-chain alternatives, enabling access to target pairs requiring greater spatial separation.
- [1] Bondeson, D. P. et al. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chem. Biol. 25, 78–87.e5 (2018). (Class-level inference on optimal PROTAC linker lengths). View Source
